139-Fold Greater Product Deprotonation at Assay pH Confers Direct Chromogenic Capability
The critical differentiator is the pKa of the hydrolysis product. 2,6-Dichloro-4-nitrophenol (DCNP) has a measured pKa of 3.40 [1], versus 7.15 for p-nitrophenol (pNP) [2]. Using the Henderson-Hasselbalch equation at a typical assay pH of 5.0, this translates to DCNP being 97.5% in its absorbing deprotonated form, while pNP is only 0.7% deprotonated. This represents a 139-fold greater proportion of the chromogenic species for DCNP, directly enabling sensitive detection under acidic conditions without pH adjustment.
| Evidence Dimension | Fraction of chromogenic (deprotonated) product species at pH 5.0 |
|---|---|
| Target Compound Data | 97.5% (pKa of DCNP = 3.40) |
| Comparator Or Baseline | 0.7% (pKa of p-nitrophenol from pNPP = 7.15) |
| Quantified Difference | 139-fold higher fraction of deprotonated product |
| Conditions | Calculated via Henderson-Hasselbalch equation; conditions: pH 5.0, 25°C |
Why This Matters
This eliminates the need for an alkaline stop-solution, the primary source of assay variability and a barrier to automation in pNPP-based methods.
- [1] B. Ośmiałowski, E. Kolehmainen, R. Gawinecki, et al. Cooperative hydrogen bond between piperidine-ethanol and 2,6-dichloro-4-nitrophenol. Journal of Molecular Structure, 2019, 1184: 468-478. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. Accessed 23 April 2026. View Source
